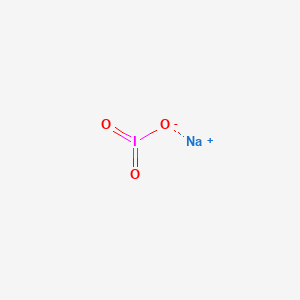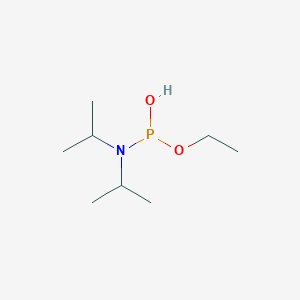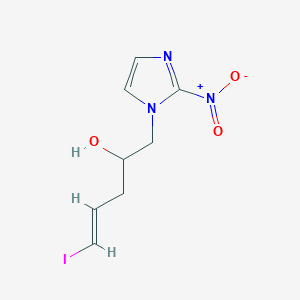
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene, also known as EF5, is a chemical compound that is widely used in scientific research to study hypoxia, which is a condition of low oxygen levels in tissues. EF5 is a potent hypoxia marker that can be used to detect and measure hypoxia in living cells and tissues.
Mécanisme D'action
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene is a hypoxia marker that is selectively reduced in hypoxic cells. The reduction of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene in hypoxic cells produces a stable adduct that can be detected and measured by various methods, including immunohistochemistry, flow cytometry, and electron paramagnetic resonance spectroscopy. The mechanism of action of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene is based on the fact that hypoxic cells have a lower oxygen concentration, which reduces the ability of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene to be oxidized.
Effets Biochimiques Et Physiologiques
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene has been shown to have a number of biochemical and physiological effects. In particular, 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and increase the sensitivity of cancer cells to radiation therapy. 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene has several advantages for lab experiments. It is a potent hypoxia marker that can be used to detect and measure hypoxia in living cells and tissues. 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene is also relatively easy to synthesize, and it can be purified by column chromatography. However, 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene has some limitations for lab experiments. It is a toxic compound that can cause cell death at high concentrations. 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene also has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the use of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene in scientific research. One direction is to develop new methods for detecting and measuring hypoxia in living cells and tissues. Another direction is to explore the potential therapeutic applications of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene in the treatment of cancer, ischemia, and inflammation. Additionally, future research could focus on the development of new hypoxia markers that are more selective and less toxic than 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene.
Méthodes De Synthèse
The synthesis of 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene involves the reaction of 5-bromo-4-hydroxy-1-penten-1-one with 2-nitroimidazole in the presence of iodine and base. The reaction yields 5-(2-nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene, which can be purified by column chromatography.
Applications De Recherche Scientifique
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene is widely used in scientific research to study hypoxia in living cells and tissues. Hypoxia is a common feature of many diseases, including cancer, ischemia, and inflammation. 5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene can be used to detect and measure hypoxia in living cells and tissues, which can provide valuable information for the diagnosis, treatment, and prevention of these diseases.
Propriétés
Numéro CAS |
133933-39-8 |
|---|---|
Nom du produit |
5-(2-Nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene |
Formule moléculaire |
C8H10IN3O3 |
Poids moléculaire |
323.09 g/mol |
Nom IUPAC |
(E)-5-iodo-1-(2-nitroimidazol-1-yl)pent-4-en-2-ol |
InChI |
InChI=1S/C8H10IN3O3/c9-3-1-2-7(13)6-11-5-4-10-8(11)12(14)15/h1,3-5,7,13H,2,6H2/b3-1+ |
Clé InChI |
AMKWMUJLUNEXPP-RMKMGNDCSA-N |
SMILES isomérique |
C1=CN(C(=N1)[N+](=O)[O-])CC(C/C=C/I)O |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CC=CI)O |
SMILES canonique |
C1=CN(C(=N1)[N+](=O)[O-])CC(CC=CI)O |
Synonymes |
5-(2-nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene 5-(2-nitroimidazolyl)-4-hydroxy-1-iodopent-1-ene, 131I-labeled 5-IVM iodovinylmisonidazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





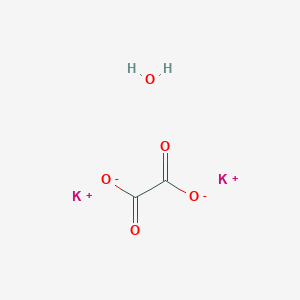
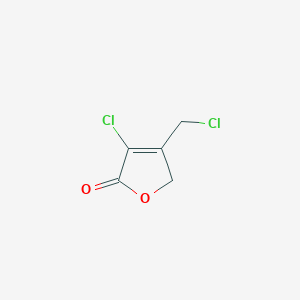


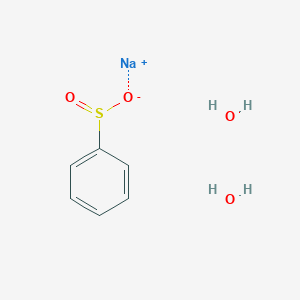
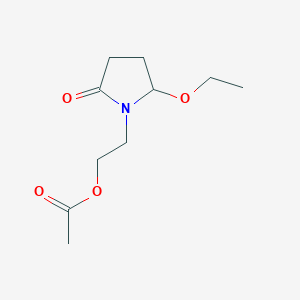
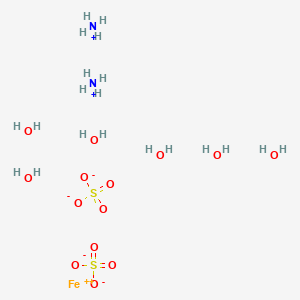
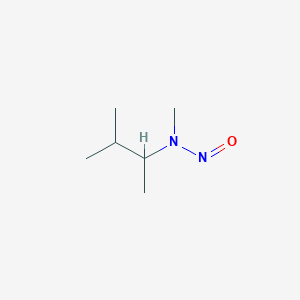
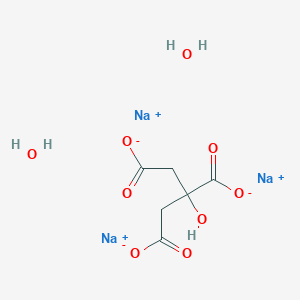
![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
